molecular formula C6H12N2O4 B13510300 N-(carbamoylmethoxy)-3-methoxypropanamide

N-(carbamoylmethoxy)-3-methoxypropanamide

Cat. No.: B13510300
M. Wt: 176.17 g/mol
InChI Key: LYIQCCZPMYPHRP-UHFFFAOYSA-N
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Description

N-(carbamoylmethoxy)-3-methoxypropanamide is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a methoxypropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamoylmethoxy)-3-methoxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-methoxypropanoic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic methods .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(carbamoylmethoxy)-3-methoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines.

Scientific Research Applications

N-(carbamoylmethoxy)-3-methoxypropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(carbamoylmethoxy)-3-methoxypropanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-carbamoyl-3-methoxy-O,α-dimethyl-L-tyrosine
  • N-carbamoyl-alanine

Uniqueness

N-(carbamoylmethoxy)-3-methoxypropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

N-(2-amino-2-oxoethoxy)-3-methoxypropanamide

InChI

InChI=1S/C6H12N2O4/c1-11-3-2-6(10)8-12-4-5(7)9/h2-4H2,1H3,(H2,7,9)(H,8,10)

InChI Key

LYIQCCZPMYPHRP-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)NOCC(=O)N

Origin of Product

United States

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